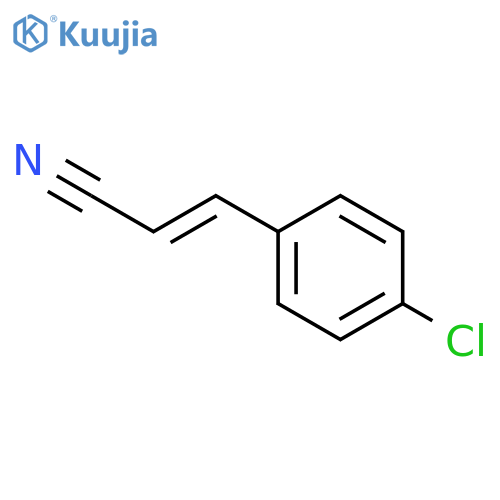Cas no 14378-04-2 (2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)-)

14378-04-2 structure
商品名:2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)-
2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)- 化学的及び物理的性質
名前と識別子
-
- 2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)-
- para-Chlorocinnamonitrile
- NS00048458
- EN300-25512
- SCHEMBL596409
- CS-0242774
- NSC636921
- (2E)-3-(4-chlorophenyl)acrylonitrile
- 14378-04-2
- AKOS001283846
- Z57640817
- 28446-72-2
- .beta.-(4-Chlorophenyl)acrylonitrile
- NSC-636921
- 2-Propenenitrile, 3-(4-chlorophenyl)-
- 4-Chlorocinnamonitrile
- (E)-3-(4-chlorophenyl)prop-2-enenitrile
- (2E)-3-(4-chlorophenyl)prop-2-enenitrile
- BRN 2206061
- EINECS 249-025-0
- 3-(4-Chlorophenyl)acrylonitrile
- p-Chlorocinnamonitrile
- J-017077
- NSC636944
- 3-(4-chlorophenyl)prop-2-enenitrile
- (E)-3-(4-Chlorophenyl)acrylonitrile
- G29971
- CINNAMONITRILE, p-CHLORO-
-
- MDL: MFCD00001932
- インチ: InChI=1S/C9H6ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H/b2-1+
- InChIKey: PPCNBCKABHGVMX-OWOJBTEDSA-N
- ほほえんだ: C(=C\C1=CC=C(C=C1)Cl)/C#N
計算された属性
- せいみつぶんしりょう: 163.01898
- どういたいしつりょう: 163.0188769g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 23.8Ų
じっけんとくせい
- PSA: 23.79
2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313444-1g |
3-(4-Chlorophenyl)prop-2-enenitrile |
14378-04-2 | 98% | 1g |
¥1663 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313444-2.5g |
3-(4-Chlorophenyl)prop-2-enenitrile |
14378-04-2 | 98% | 2.5g |
¥3070 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313444-500mg |
3-(4-Chlorophenyl)prop-2-enenitrile |
14378-04-2 | 98% | 500mg |
¥1177 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313444-5g |
3-(4-Chlorophenyl)prop-2-enenitrile |
14378-04-2 | 98% | 5g |
¥5059 | 2023-04-15 |
2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)- 関連文献
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
14378-04-2 (2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)-) 関連製品
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
